6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine
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Overview
Description
6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[222]octane-2,2’-furo[2,3-b]pyridin]-5’-amine is a complex organic compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic system, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the spiro center: This step involves the formation of the spiro linkage, which is typically achieved through nucleophilic substitution reactions.
Functionalization of the furo[2,3-b]pyridin ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, using reagents like halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and acylating agents (acetyl chloride).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials, owing to its unique structural features.
Mechanism of Action
The mechanism of action of 6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxane]-4’-amine dihydrochloride
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-pyrrolidine] dihydrochloride
Uniqueness
6’,7’-Dihydro-3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridin]-5’-amine is unique due to its specific spiro-connected bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications, as it can exhibit different reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-6,7-dihydro-3H-furo[2,3-b]pyridine]-5'-amine |
InChI |
InChI=1S/C13H19N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,10,15H,1-4,6-8,14H2 |
InChI Key |
XREAZRQWSBHRTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)NCC(=C4)N |
Origin of Product |
United States |
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